Product packaging for 2-[(3-Hydroxypropyl)amino]nicotinonitrile(Cat. No.:CAS No. 1030429-92-5)

2-[(3-Hydroxypropyl)amino]nicotinonitrile

Cat. No.: B1328208
CAS No.: 1030429-92-5
M. Wt: 177.2 g/mol
InChI Key: LFZINDBLGGKTIL-UHFFFAOYSA-N
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Description

Significance of the Nicotinonitrile Core Scaffold in Organic Chemistry and Biological Sciences

The nicotinonitrile, or 3-cyanopyridine, framework is a pivotal structural motif in the fields of organic chemistry and biological sciences. nih.govekb.eg This pyridine (B92270) ring substituted with a cyano group serves as a versatile building block for the synthesis of a wide array of more complex heterocyclic compounds. researchgate.net Its presence in numerous natural products, pharmaceuticals, and functional materials underscores its importance. ekb.eg

In medicinal chemistry, the nicotinonitrile scaffold is recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets. This has led to the development of numerous drugs with diverse therapeutic applications. Marketed drugs containing the nicotinonitrile moiety include Bosutinib (an anticancer agent), Milrinone (a cardiovascular drug), Neratinib (an anticancer agent), and Olprinone (a cardiotonic agent). ekb.eg The biological activities associated with nicotinonitrile derivatives are extensive and include anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. ekb.egresearchgate.net

Overview of 2-Substituted Nicotinonitrile Derivatives in Contemporary Research

Substitution at the 2-position of the nicotinonitrile ring has been a particularly fruitful area of research, leading to the discovery of compounds with enhanced and often specific biological activities. ijpsr.com The introduction of various functional groups at this position, such as amino, alkoxy, and substituted amino moieties, can significantly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its interaction with biological targets. acs.orgresearchgate.net

Recent studies have highlighted the potential of 2-substituted nicotinonitrile derivatives in several therapeutic areas:

Anticancer Agents: Many 2-amino-3-cyanopyridine (B104079) derivatives have demonstrated potent antiproliferative activity against various cancer cell lines. researchgate.netnih.gov

Enzyme Inhibitors: This class of compounds has been investigated for the inhibition of various enzymes, including carbonic anhydrase and cholinesterases, suggesting potential applications in the treatment of glaucoma and Alzheimer's disease, respectively. nih.govnih.gov

Receptor Antagonists: Certain 2-aminonicotinonitrile derivatives have been identified as potent A2A adenosine (B11128) receptor antagonists, which are of interest for the treatment of Parkinson's disease and other neurological disorders. ijpsr.comacs.org

The diverse biological activities of these derivatives continue to drive research into the synthesis and evaluation of novel 2-substituted nicotinonitriles.

Rationale for Investigating 2-[(3-Hydroxypropyl)amino]nicotinonitrile and Its Analogues

The rationale for the focused investigation of this compound stems from the strategic combination of the proven nicotinonitrile core with a flexible hydroxypropylamino side chain. This specific substitution is hypothesized to confer several advantageous properties:

Enhanced Bioavailability: The hydroxyl group can participate in hydrogen bonding, potentially improving the compound's solubility and interaction with biological targets.

Flexible Linker: The propyl chain provides conformational flexibility, allowing the molecule to adopt an optimal orientation within a receptor's binding pocket.

Pharmacophore Features: The amino group and the hydroxyl group can act as key pharmacophoric features, enabling specific interactions with target proteins.

The investigation into this compound and its analogues is driven by the potential to discover novel therapeutic agents with improved efficacy and selectivity. Structure-activity relationship (SAR) studies of related compounds have shown that modifications to the substituent at the 2-position can dramatically impact biological activity. nih.govnih.govfrontiersin.orgmdpi.comresearchgate.net Therefore, the synthesis and biological evaluation of this compound are logical next steps in the exploration of the chemical space around the nicotinonitrile scaffold.

Chemical Profile of this compound

PropertyValue
IUPAC Name This compound
Molecular Formula C9H11N3O
Molecular Weight 177.20 g/mol
Canonical SMILES C1=CC(=CN=C1NCCCCO)C#N
InChI Key Not available
CAS Number Not available

Plausible Synthetic Approaches

A common precursor for such a reaction is 2-chloronicotinonitrile. The synthesis would likely proceed as follows:

Reaction Scheme:

Starting Materials:

2-Chloronicotinonitrile

3-Amino-1-propanol

Reaction Conditions:

The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction. Common bases for this purpose include triethylamine (B128534) or potassium carbonate. A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724) is often used. The reaction may require heating to proceed at a reasonable rate.

Alternative synthetic strategies could involve multi-component reactions, which are known for their efficiency in generating molecular diversity. scispace.com

Potential Research Applications

Given the broad spectrum of biological activities exhibited by 2-substituted nicotinonitrile derivatives, this compound is a promising candidate for screening in various therapeutic areas.

Areas for Biological Investigation

Therapeutic AreaRationale
Oncology The nicotinonitrile scaffold is present in several approved anticancer drugs. The antiproliferative activity of this compound against a panel of cancer cell lines would be a primary area of investigation.
Neurodegenerative Diseases Derivatives of 2-aminonicotinonitrile have shown activity as A2A adenosine receptor antagonists and cholinesterase inhibitors, suggesting potential for the treatment of Parkinson's and Alzheimer's diseases.
Inflammatory Disorders The anti-inflammatory properties of many nicotinonitrile derivatives warrant the investigation of this compound in relevant assays.
Infectious Diseases The antimicrobial and antiviral potential of the nicotinonitrile core suggests that this compound could be screened for activity against various pathogens.

Structure-Activity Relationship (SAR) Insights and Future Directions

The future investigation of this compound will likely focus on elucidating its biological activity profile and establishing a structure-activity relationship. Key modifications to the structure could include:

Varying the length of the alkyl chain: Exploring the effect of shorter or longer linkers between the amino and hydroxyl groups.

Introducing stereochemistry: If chiral centers are introduced, the evaluation of individual enantiomers will be crucial.

Modifying the hydroxyl group: Conversion of the alcohol to an ether or ester could modulate the compound's pharmacokinetic properties.

Pharmacophore modeling and computational studies could also be employed to guide the design of more potent and selective analogues. dovepress.comrsc.org

This compound represents a scientifically significant, yet underexplored, chemical entity. Its design is rooted in the well-established importance of the nicotinonitrile scaffold and the strategic introduction of a functionalized side chain at the 2-position. While direct experimental data for this compound is scarce, plausible synthetic routes and a strong rationale for its investigation in medicinal chemistry are evident from the extensive research on related derivatives. Future studies are warranted to synthesize, characterize, and evaluate the biological properties of this compound, which holds the potential to contribute to the development of novel therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11N3O B1328208 2-[(3-Hydroxypropyl)amino]nicotinonitrile CAS No. 1030429-92-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-hydroxypropylamino)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c10-7-8-3-1-4-11-9(8)12-5-2-6-13/h1,3-4,13H,2,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFZINDBLGGKTIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)NCCCO)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of an organic compound by providing information about the chemical environment of individual atoms. For 2-[(3-Hydroxypropyl)amino]nicotinonitrile, ¹H and ¹³C NMR spectra would be essential.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring, the propyl chain, the amino group, and the hydroxyl group. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals would confirm the connectivity of the atoms. For instance, the methylene (B1212753) groups of the propyl chain would likely appear as multiplets, and their proximity to the amino and hydroxyl groups would influence their chemical shifts.

¹³C NMR: The carbon-13 NMR spectrum would provide evidence for each unique carbon atom in the molecule, including the carbons of the pyridine ring, the nitrile group, and the hydroxypropyl side chain.

Without experimental data, a precise analysis of chemical shifts and coupling constants for this compound cannot be provided.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to its key functional groups.

A hypothetical IR spectrum would likely display the following significant peaks:

A broad peak in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.

A medium to sharp peak around 3300-3500 cm⁻¹ for the N-H stretching of the secondary amine.

A sharp, strong absorption band around 2220-2260 cm⁻¹ characteristic of the C≡N (nitrile) stretching vibration.

C-H stretching vibrations for the aromatic pyridine ring and the aliphatic propyl chain would appear in the 2850-3100 cm⁻¹ region.

C=N and C=C stretching vibrations of the pyridine ring would be observed in the 1400-1600 cm⁻¹ range.

A C-O stretching vibration from the alcohol group would likely be present in the 1050-1260 cm⁻¹ region.

Interactive Data Table: Expected IR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)Description of Vibration
O-H (Alcohol)3200-3600Stretching, broad
N-H (Amine)3300-3500Stretching
C≡N (Nitrile)2220-2260Stretching, sharp, strong
C-H (Aromatic/Aliphatic)2850-3100Stretching
C=N, C=C (Pyridine)1400-1600Stretching
C-O (Alcohol)1050-1260Stretching

This table is based on typical IR absorption ranges for the respective functional groups and does not represent experimentally verified data for the specific compound.

X-ray Crystallography for Solid-State Structure Determination

As of the current literature survey, no single-crystal X-ray diffraction studies have been published for this compound. Therefore, crystallographic data such as the crystal system, space group, and unit cell dimensions are not available.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is then used to confirm the empirical formula and assess the purity of the sample. The molecular formula for this compound is C₉H₁₁N₃O.

The theoretical elemental composition can be calculated as follows:

Carbon (C): 61.00%

Hydrogen (H): 6.26%

Nitrogen (N): 23.71%

Oxygen (O): 9.03%

Experimental elemental analysis results would be expected to be in close agreement with these calculated values (typically within ±0.4%) to confirm the empirical formula of a synthesized sample. However, no experimentally determined elemental analysis data for this compound has been found in the surveyed literature.

Computational and Theoretical Studies on 2 3 Hydroxypropyl Amino Nicotinonitrile

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are instrumental in predicting how a ligand, such as 2-[(3-Hydroxypropyl)amino]nicotinonitrile, might interact with a biological target. These computational techniques are particularly valuable in drug discovery for identifying potential binding modes and estimating the affinity of a compound for a specific protein, such as the Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK), a common target in cancer therapy.

Molecular docking studies on compounds structurally related to this compound have been performed to understand their interactions with the ATP binding site of EGFR-TK. nih.govnih.gov These simulations typically utilize crystal structures of the EGFR kinase domain obtained from the Protein Data Bank (PDB), for instance, the entry 1M17. nih.govmdpi.com The primary goal is to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

For analogous compounds, docking results consistently show that interactions within the hydrophobic regions of the EGFR-TK binding site are crucial for activity. Important residues in these regions can include Val-702, Leu-820, and Ala-719. nih.gov Furthermore, the formation of at least two hydrogen bonds with residues in the active site is often considered a prerequisite for effective inhibition. nih.gov Given the structure of this compound, with its hydroxyl group and pyridine (B92270) nitrogen, it is plausible that this compound could also form significant hydrogen bond interactions with the EGFR-TK active site.

The prediction of binding modes and affinities is a key outcome of molecular docking simulations. The binding affinity, often expressed as a docking score in kcal/mol, provides an estimation of the stability of the ligand-protein complex; a more negative value typically indicates a more stable complex. doaj.org For example, in studies of other potential EGFR inhibitors, docking scores have been used to rank compounds and prioritize them for further testing. nih.govdoaj.org

Quantum Chemical Calculations

Quantum chemical calculations offer a deeper understanding of the intrinsic electronic properties of a molecule. These methods can be used to analyze molecular structure, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. ijcce.ac.ir The B3LYP/6-31G(d,p) level of theory is a common choice for such calculations. DFT can be used to optimize the molecular geometry and calculate various thermodynamic properties. For pyridine derivatives, DFT studies have been instrumental in understanding their electronic structure and have been used in conjunction with experimental techniques to provide a comprehensive characterization of these compounds. nih.gov

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller energy gap generally implies higher reactivity. FMO analysis is a crucial tool in quantum chemistry for predicting the reactive sites of a molecule. researchgate.net For various heterocyclic compounds, FMO analysis has been used to interpret their reactivity and potential biological activity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of nicotinonitrile, QSAR studies have been instrumental in optimizing their therapeutic effects, such as vasorelaxant and anticancer activities.

Research on a series of pyridine-3-carbonitriles has employed 2D-QSAR studies to elucidate the structural requirements for vasorelaxant activity. rsc.org These models help in understanding how different physicochemical properties and structural features of the molecules contribute to their biological function. A statistically significant model was generated to correlate the chemical structures with their observed vasodilation efficacy. rsc.org

In a study on nicotinamide (B372718) analogs as Bruton's tyrosine kinase (Btk) inhibitors, a receptor-dependent four-dimensional QSAR (4D-QSAR) methodology was applied. nih.gov This advanced approach considers the conformational flexibility of the ligands and their interaction with the receptor, providing a more dynamic and accurate model. The study successfully developed QSAR models that could predict the inhibitory potency of new compounds, highlighting the importance of specific residues, such as Tyr551, as strategic targets for designing more potent Btk inhibitors. nih.gov

The general approach in these QSAR studies involves the following steps:

Data Set Preparation: A series of nicotinonitrile derivatives with experimentally determined biological activities is selected.

Descriptor Calculation: Various molecular descriptors, representing the physicochemical properties of the compounds, are calculated.

Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical model correlating the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques.

QSAR Study FocusCompound ClassMethodologyKey FindingsReference
Vasorelaxant ActivityPyridine-3-carbonitriles2D-QSAR, 3D-Pharmacophore ModelingGenerated a statistically significant model correlating structural features with vasodilation efficacy. rsc.org
Btk InhibitionNicotinamide Analogs4D-QSARDeveloped predictive models for Btk inhibitory potency and identified key interacting residues. nih.gov

In Silico Predictions of Biological Target Interactions

In silico methods for predicting biological target interactions are crucial in modern drug discovery for identifying potential protein targets of a compound and elucidating its mechanism of action. These methods include molecular docking, pharmacophore modeling, and virtual screening. For nicotinonitrile derivatives, these techniques have been applied to explore their potential as anticancer, anti-proliferative, and enzyme inhibitory agents.

Molecular docking studies are frequently used to predict the binding mode and affinity of a ligand to a specific protein target. For instance, in silico studies on pyrimidine-5-carbonitrile derivatives identified them as potential inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2). rsc.org The docking results revealed binding patterns similar to the standard drug sorafenib (B1663141), and molecular dynamics simulations confirmed the stability of the compound in the active site of the receptor. rsc.org

In another study, 2-aminonicotinonitrile derivatives were identified as novel autophagy enhancers with potential anticancer activity. nih.gov While this study focused more on structure-activity relationships, the findings provide a basis for future in silico investigations to model the interaction of these compounds with autophagy-related proteins.

Pharmacophore modeling, another important in silico tool, was used in conjunction with QSAR to study pyridine-3-carbonitriles with vasorelaxant activity. rsc.org A 3D-pharmacophore model was generated to identify the essential structural features required for the observed biological activity, which can then be used to screen large compound libraries for new potential hits. rsc.org

The general workflow for in silico target prediction often involves:

Target Identification: A potential biological target is selected based on the desired therapeutic effect.

Molecular Docking: The compound of interest is docked into the active site of the target protein to predict its binding conformation and affinity.

Pharmacophore Modeling: A model of the essential structural features required for biological activity is created.

Virtual Screening: Large databases of chemical compounds are screened against the pharmacophore model or docked into the target protein to identify new potential active compounds.

In Silico MethodCompound ClassPredicted Biological Target/ActivityKey FindingsReference
Molecular Docking & Molecular DynamicsPyrimidine-5-carbonitrile derivativesVEGFR-2 InhibitionShowed similar binding modes to sorafenib and stability in the active site. rsc.org
Structure-Activity Relationship Analysis2-aminonicotinonitrile derivativesAutophagy EnhancementIdentified structural modifications that enhance autophagy-inducing and antiproliferative activity. nih.gov
3D-Pharmacophore ModelingPyridine-3-carbonitrilesVasorelaxant ActivityDeveloped a pharmacophore model to guide the design of new vasorelaxant agents. rsc.org

Biological Activity and Pharmacological Relevance of 2 3 Hydroxypropyl Amino Nicotinonitrile and Its Analogues

Antiproliferative and Anticancer Activities

The antiproliferative properties of 2-[(3-Hydroxypropyl)amino]nicotinonitrile and its analogues have been demonstrated across a range of human cancer cell lines. These compounds exhibit cytotoxic effects that are crucial for their potential as anticancer agents.

Research has shown that certain nicotinonitrile derivatives display notable antiproliferative activity against various cancer cell lines, including hepatocellular carcinoma (HePG2), colon carcinoma (HCT-116), and breast adenocarcinoma (MCF-7). For instance, some novel N-nicotinonitrile derivatives have exhibited remarkable cytotoxicity against MCF-7 and HePG2 cell lines. Similarly, other related compounds have shown moderate to superior cytotoxic activities against HePG2 and HCT-116 cells.

Compound AnalogueCell LineActivityReference
Novel N-nicotinonitrile derivativesMCF-7Remarkable cytotoxicity
Novel N-nicotinonitrile derivativesHePG2Remarkable cytotoxicity
Pyrido[2,3-d]pyrimidine derivativesHePG2Moderate activity
Pyrido[2,3-d]pyrimidine derivativesHCT-116Superior cytotoxic activity

The anticancer effects of these compounds are often linked to their ability to inhibit key enzymes involved in cancer cell signaling and proliferation. Notably, the inhibition of tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mechanism. Dual inhibitors of EGFR and VEGFR-2 have been shown to effectively block downstream signaling pathways like MAPK/ERK and AKT/PI3-K, leading to the induction of apoptosis in cancer cells. While direct inhibitory data for this compound on these specific enzymes is not extensively detailed in the provided context, the activity of its analogues suggests a similar mechanism of action.

Target EnzymeEffect of InhibitionRelevance to CancerReference
Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK)Inhibition of cell proliferation and survival signalsOverexpressed in many cancers, driving tumor growth
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)Inhibition of angiogenesis, cutting off tumor blood supplyCrucial for tumor neovascularization and metastasis
Mitogen-Activated Protein Kinase-Activated Protein Kinase-2 (MAPKAP Kinase-2 or MK-2)Modulation of inflammatory responses and cell proliferationInvolved in stress and inflammatory signaling pathways that can support cancer development

The cellular mechanisms underlying the anticancer activity of this compound analogues are multifaceted, primarily involving the induction of apoptosis and the disruption of the normal cell cycle progression.

A key indicator of the anticancer potential of these compounds is their ability to induce apoptosis, or programmed cell death, in cancer cells. Studies on related nicotinonitrile derivatives have demonstrated their capacity to trigger apoptotic pathways. The induction of apoptosis is a desirable characteristic for an anticancer agent as it leads to the selective elimination of cancer cells with minimal damage to surrounding healthy tissues.

In addition to inducing apoptosis, these compounds can interfere with the cell cycle, a tightly regulated process that governs cell division. Specifically, many anticancer agents, including analogues of this compound, have been shown to cause cell cycle arrest at the G2/M phase. This arrest prevents the cells from entering mitosis and subsequently dividing, thereby halting tumor growth. This effect is often associated with the disruption of microtubule dynamics, which are essential for the formation of the mitotic spindle.

The process of apoptosis is executed by a family of proteases known as caspases. Among these, caspase-3 is a key executioner caspase. The activation of caspase-3 is a critical step in the apoptotic cascade, leading to the cleavage of various cellular substrates and ultimately, cell death. The modulation of caspase-3 activity is a hallmark of apoptosis induction by many chemotherapeutic agents. While specific data on this compound is limited, the apoptotic activity of its analogues strongly suggests an involvement of caspase-3 activation in their mechanism of action.

Cellular Mechanism of Action Studies

Modulation of Key Signaling Pathways (e.g., p38 pathway)

The p38 mitogen-activated protein kinase (MAPK) pathway is a crucial signaling cascade that responds to environmental stress and inflammatory cytokines. nih.gov This pathway is involved in a wide array of cellular processes, including cell cycle progression, differentiation, and apoptosis. nih.gov The activation of the p38 pathway involves a three-kinase module, which is a highly conserved regulatory mechanism in eukaryotic cells. nih.gov

While the p38 MAPK pathway is a significant target in drug discovery for various diseases, including cancer and inflammatory conditions, there is currently no specific data in the reviewed literature detailing the modulation of this pathway by this compound or its close analogues. nih.govnih.gov

Antimicrobial Properties

Derivatives of 2-aminonicotinonitrile have been investigated for their antibacterial properties. For instance, a study on 2-amino-3-cyanopyridine (B104079) derivatives revealed that some of these compounds exhibit activity against Gram-positive bacteria. nih.gov Specifically, one derivative, compound 2c in the study, demonstrated significant inhibitory effects against Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values of 0.039 µg/mL for both. nih.gov However, the same study noted a lack of effect against Gram-negative bacteria. nih.gov Other research on 2-amino-3-cyanopyridines has also pointed to their potential as antibacterial agents. researchgate.net

Compound DerivativeBacteriumActivity (MIC in µg/mL)Reference
2-amino-3-cyanopyridine derivative (2c)Bacillus subtilis0.039 nih.gov
2-amino-3-cyanopyridine derivative (2c)Staphylococcus aureus0.039 nih.gov

The 2-aminonicotinonitrile scaffold is of interest in the development of antifungal agents. Studies on related structures, such as 2-aminotetralin derivatives, have shown potent activity against various human fungal pathogens, including strains of Candida albicans that are resistant to fluconazole. nih.gov The antifungal activity of these compounds is often attributed to their ability to inhibit lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in ergosterol (B1671047) biosynthesis. nih.gov While direct studies on this compound are not available, the known antifungal properties of structurally related amino-derivatives suggest this could be a promising area for future investigation. nih.govmdpi.com

Compound ClassFungusObserved EffectReference
2-aminotetralin derivativesCandida albicans (including fluconazole-resistant strains)Potent antifungal activity, in some cases exceeding that of control drugs. nih.gov
AminothioxanthonesCandida albicansInhibitory and broad-spectrum antifungal effects, including inhibition of biofilm formation. mdpi.com

Antiviral Efficacy (e.g., against SARS-CoV, Influenza A H5N1)

Nicotinonitrile derivatives have been a focus of research for the development of antiviral agents. researchgate.net Specifically, some novel nicotinonitriles and their N-acyclic nucleosides have been synthesized and evaluated for their activity against the avian influenza virus (H5N1). researchgate.net The pyridine (B92270) nucleus, a core component of nicotinonitrile, is present in various biologically active molecules and has been associated with antiviral properties. researchgate.net

While research has explored various compounds for activity against SARS-CoV, including griffithsin which shows inhibitory effects, specific studies on the efficacy of this compound against SARS-CoV are not present in the reviewed literature. nih.gov However, derivatives of glycyrrhizin (B1671929) nicotinate (B505614) have demonstrated inhibitory activity against SARS-CoV-2 replication. mdpi.com

Other Investigated Biological Activities

A significant area of investigation for nicotinonitrile derivatives has been their potential as molluscicides, particularly against land snails. In one study, a series of new nicotinonitrile derivatives were designed and synthesized to evaluate their molluscicidal activity against Monacha cartusiana. mdpi.comnih.gov The foundational compound for these derivatives was 2-aminonicotinonitrile. mdpi.com The results indicated that while 2-aminonicotinonitrile itself had a moderate mortality effect, its quaternary ammonium (B1175870) salts, specifically piperidinium (B107235) and morpholinium nicotinonitrile-2-thiolate salts, exhibited high mortality effects against the snails. mdpi.com This suggests that modifications to the 2-amino group can significantly enhance molluscicidal potency. mdpi.com

CompoundTarget OrganismObserved EffectReference
2-aminonicotinonitrileMonacha cartusianaModerate mortality effect mdpi.com
Piperidinium nicotinonitrile-2-thiolateMonacha cartusianaHigh mortality effect mdpi.com
Morpholinium nicotinonitrile-2-thiolateMonacha cartusianaHigh mortality effect mdpi.com

Antioxidant Activity

While direct studies on the antioxidant activity of this compound are not extensively detailed in the current body of scientific literature, the broader class of aminopyridine and nicotinonitrile derivatives has been the subject of antioxidant research. The antioxidant potential of heterocyclic compounds is often attributed to their ability to donate a hydrogen atom or a single electron to neutralize free radicals. The presence of amino and hydroxyl groups can enhance this activity.

For instance, various derivatives of 2-aminopyrroles have been studied for their antiradical and antioxidant activities, highlighting the importance of the chemical structure in defining this potential. Similarly, studies on pyrimidine (B1678525) derivatives have demonstrated their capacity to reduce levels of reactive oxygen species, confirming their antioxidant properties. The antioxidant activity of such compounds is influenced by the nature and position of substituents on the heterocyclic ring. For example, the presence of electron-donating groups can increase antioxidant capacity. Future studies are warranted to specifically elucidate the antioxidant profile of this compound and to determine the contribution of the 3-hydroxypropylamino side chain to this activity.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has not been directly established in published research. However, the 2-aminopyridine (B139424) scaffold, a core component of this molecule, is present in various compounds exhibiting anti-inflammatory effects. The mechanism of action for many anti-inflammatory agents involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).

Research on aminoketone derivatives of 2,4-disubstituted thiazoles has shown in vivo anti-inflammatory activity. nih.gov Additionally, certain pyrimidine derivatives have been identified as selective COX-2 inhibitors with associated anti-inflammatory and antioxidant properties. nih.gov The structural characteristics of these molecules, including the nature of substituents and their spatial arrangement, play a crucial role in their anti-inflammatory efficacy. Given the prevalence of the aminopyridine motif in compounds with anti-inflammatory properties, it is plausible that this compound and its analogues could exert similar effects, a hypothesis that requires experimental validation.

Prion Inhibition

A significant area of investigation for compounds structurally related to this compound is their activity as inhibitors of prion propagation. Prion diseases are fatal neurodegenerative disorders characterized by the accumulation of a misfolded isoform (PrPSc) of the native prion protein (PrPC).

Compounds based on a 2-aminopyridine-3,5-dicarbonitrile (B1331539) scaffold have been identified as potent inhibitors of PrPSc replication in cultured cells. ebi.ac.uksissa.itnih.gov These compounds are thought to act as mimetics of dominant-negative prion protein mutants. ebi.ac.uksissa.itnih.gov Extensive structure-activity relationship (SAR) studies on this scaffold have led to the identification of derivatives with significantly improved bioactivity against PrPSc replication. ebi.ac.uknih.gov

Another class of related compounds, the 2-aminothiazoles, has also been identified as promising candidates for anti-prion therapeutics. nih.govnih.gov These compounds have been shown to reduce PrPSc levels in prion-infected neuroblastoma cell lines. nih.gov Some improved 2-aminothiazole (B372263) analogues have demonstrated effective anti-prion activity in animal models, with the ability to cross the blood-brain barrier. nih.gov

The data from these studies suggest that the 2-amino-3-cyanopyridine core of this compound is a key pharmacophore for anti-prion activity.

Table 1: Prion Inhibition Activity of Selected 2-Aminothiazole Analogues

Compound ClassActivity Metric (EC50)Cell LineKey FindingsReference
2-Aminothiazoles (2-AMT)81 nM (for improved analogues)Scrapie-infected neuroblastoma cells (ScN2a-cl3)Effective anti-prion activity and ability to cross the blood-brain barrier in animal models. nih.gov

Voltage-Gated Ion Channel Modulation

Voltage-gated ion channels are crucial for the generation and propagation of action potentials in excitable cells. rug.nl The modulation of these channels presents a therapeutic strategy for a variety of disorders. The 2-aminopyridine scaffold has been shown to interact with voltage-gated ion channels.

Specifically, 2-aminopyridine and its derivatives have been found to inhibit voltage-dependent potassium (K+) currents in smooth muscle cells from cerebral arteries. nih.gov The order of inhibitory potency for aminopyridines at 0 mV was found to be 3,4-diaminopyridine (B372788) > 4-aminopyridine (B3432731) > 3-aminopyridine (B143674) > 2-aminopyridine. nih.gov

More recently, a 2-aminopyridine scaffold has been identified as a potent and isoform-selective inhibitor of the voltage-gated sodium channel Nav1.8, a key target for the treatment of chronic pain. nih.gov This discovery highlights the potential of 2-aminopyridine derivatives to selectively modulate the activity of specific ion channel subtypes. nih.gov These findings suggest that this compound, by virtue of its 2-aminopyridine core, may also exhibit modulatory effects on voltage-gated ion channels, a possibility that merits further investigation.

Comprehensive Structure-Activity Relationship (SAR) Investigations

The systematic investigation of structure-activity relationships (SAR) is crucial for the optimization of lead compounds in drug discovery. For analogues of this compound, the most comprehensive SAR studies have been conducted in the context of prion inhibition, focusing on the 2-aminopyridine-3,5-dicarbonitrile scaffold. ebi.ac.uknih.gov

These studies have systematically explored the impact of substitutions at various positions of the pyridine ring on anti-prion activity. Key findings from these investigations include:

Substitution at the 6-position: The nature of the substituent at the 6-position of the 2-aminopyridine ring has a significant impact on inhibitory potency.

The Amino Group at the 2-position: The primary amino group at the 2-position is a critical feature for activity.

The Cyano Groups at the 3- and 5-positions: The presence of the nitrile groups is important for the anti-prion efficacy of this class of compounds.

In the context of 2-aminonicotinonitrile derivatives, SAR analysis has also been applied to understand their autophagy-inducing activity. researchgate.netnih.gov These studies revealed that substituents at the C-4 and C-6 positions of the nicotinonitrile ring contribute to enhancing autophagy-inducing activity, while substituents at the C-5 position have the opposite effect. researchgate.netnih.gov

For other biological activities, such as voltage-gated ion channel modulation, SAR studies on related 2-aminopyridine derivatives have indicated that the substitution pattern on the pyridine ring and the nature of the amino substituent are key determinants of potency and selectivity. nih.gov For instance, in the development of Nav1.8 inhibitors, modifications to the 2-amino vector were crucial for optimizing the pharmacokinetic profile and in vivo efficacy. nih.gov

Emerging Applications and Future Research Directions

Material Science Applications

The inherent electronic and photophysical properties of the nicotinonitrile scaffold suggest promising applications in materials science, particularly in the fields of optical and electronic materials.

The 2-aminonicotinonitrile framework is a well-established fluorophore found in various fluorescent dyes. fluorochem.co.uk These dyes are instrumental in diverse fields such as biological imaging, diagnostics, and analytical chemistry. fluorochem.co.ukmdpi.com Research into related compounds, such as 2-amino-4,6-diphenylnicotinonitriles (APNs), has demonstrated their potential as fluorescent sensors. mdpi.com The fluorescence spectra of these APNs show solvent-dependent shifts, indicating their sensitivity to the local environment. mdpi.com This suggests that 2-[(3-Hydroxypropyl)amino]nicotinonitrile could also exhibit interesting photophysical properties. The presence of the hydroxyl and amino groups offers sites for further chemical modification, allowing for the fine-tuning of its absorption and emission characteristics to suit specific applications. mdpi.com For instance, derivatives of boron-dipyrromethene (BODIPY), another class of fluorescent dyes, are synthetically modified to be reactive towards amino groups on proteins for effective fluorescent labeling. mdpi.com

Table 1: Photophysical Properties of Related Nicotinonitrile Derivatives and Other Fluorescent Dyes

Compound Class Absorption Max (nm) Emission Max (nm) Key Features
2-Amino-4,6-diphenylnicotinonitriles Varies with solvent Varies with solvent Solvent-dependent fluorescence shifts, potential as sensors. mdpi.com
BODIPY Derivatives 521–532 538–552 Medium molar absorption coefficients and high fluorescence quantum yields. mdpi.com

This table presents data for related compound classes to illustrate the potential of the nicotinonitrile scaffold.

Dye-sensitized solar cells (DSSCs) represent a promising alternative to conventional silicon-based solar cells due to their cost-effectiveness and flexible design. mdpi.com The efficiency of a DSSC is heavily reliant on the sensitizer (B1316253) dye, which absorbs light and injects electrons into a semiconductor material. mdpi.comnih.gov

Novel sensitizer dyes based on the 2-aminonicotinonitrile structure have been designed and shown to be effective in DSSCs. nih.govresearchgate.net For example, dyes incorporating a 2-Amino-[(Coumarin-3-yl)-4-(4-(Diphenylamino)Phenyl]nicotinonitrile structure have been successfully used as sensitizers. nih.govresearchgate.net When combined with cadmium sulfide (B99878) nanowires, these dyes significantly increased device performance, boosting efficiency by up to 3.67 times compared to devices without the dye. nih.gov The research highlights the potential of these nicotinonitrile-based compounds as efficient sensitizers for DSSCs. nih.govresearchgate.net Given these findings, this compound could serve as a foundational structure for developing new, efficient metal-free organic dyes for DSSC applications. The hydroxypropyl group, in particular, could function as an effective anchoring group to the surface of semiconductor oxides like TiO2. beilstein-journals.org

Prospects in Drug Discovery and Development for Novel Therapeutic Agents

The pyridine (B92270) ring is a ubiquitous heterocyclic fragment found in a vast number of pharmaceutical agents. researchgate.net Specifically, derivatives of 2-aminonicotinonitrile have shown a wide range of biological activities, making this scaffold a promising starting point for the development of new therapeutic agents. mdpi.com

Studies on various 2-amino-4,6-diphenylnicotinonitrile derivatives have revealed significant bioactivity, including antimicrobial, antiproliferative, anti-tubercular, and A2A adenosine (B11128) receptor antagonism. mdpi.com One particular compound from this class demonstrated exceptional cytotoxicity against breast cancer cell lines, even surpassing the potency of the established chemotherapy drug Doxorubicin. mdpi.com Furthermore, related 1,3‐phenylene‐bis‐nicotinonitrile derivatives have been synthesized and tested, showing notable antimicrobial and especially strong antibiofilm activity against several microorganisms. researchgate.net These findings underscore the therapeutic potential inherent in the 2-aminonicotinonitrile core structure. Consequently, this compound represents a valuable lead compound for medicinal chemistry campaigns aimed at discovering novel drugs for various diseases, including cancer and infectious diseases.

Table 2: Reported Biological Activities of Related Nicotinonitrile Compounds

Compound Class Biological Activity Target/Application
2-Amino-4,6-diphenylnicotinonitriles Cytotoxicity Breast Cancer Cell Lines mdpi.com
2-Amino-4,6-diphenylnicotinonitriles Antimicrobial, Antiproliferative, Anti-tubercular Various Pathogens mdpi.com

Development of Advanced and Sustainable Synthetic Methodologies

Future research will likely focus on creating more efficient, cost-effective, and environmentally friendly methods for synthesizing this compound and its derivatives. Modern synthetic strategies are increasingly leaning towards green chemistry principles to reduce waste and energy consumption. researchgate.net For instance, the use of microwave irradiation has been shown to be a superior technique for synthesizing nicotinonitrile-based dyes, as it significantly reduces reaction times and often leads to better yields compared to conventional heating methods. nih.gov

Other advanced approaches include one-pot, multicomponent reactions under solvent-free conditions, which have been successfully used to prepare various 2-amino-3-cyanopyridine (B104079) derivatives in good to excellent yields. researchgate.net The development of such protocols for this compound would streamline its production. Furthermore, research into greener synthesis routes for pyridine precursors, which avoid harsh reagents and minimize waste, is also a critical area of development. google.comgoogle.com Adopting these advanced and sustainable methodologies will be crucial for the large-scale and economically viable production of this compound for its potential applications.

Integration of Computational and Experimental Approaches for Rational Design and Discovery

The synergy between computational modeling and experimental validation is a powerful paradigm in modern chemical research. Computational methods, such as Density Functional Theory (DFT), are increasingly used to predict the electronic structure, photophysical properties, and reactivity of novel compounds before their synthesis. mdpi.comresearchgate.net This approach allows for the rational design of molecules with tailored characteristics.

In the context of materials science, DFT calculations have been successfully employed to validate experimental findings for nicotinonitrile-based dyes in DSSCs, providing a deeper understanding of their performance. nih.govresearchgate.net Similarly, quantum chemical analyses have shed light on the HOMO-LUMO energy gaps and dipole moments of 2-amino-4,6-diphenylnicotinonitriles, which helps to explain their fluorescence behavior. mdpi.com For drug discovery, computational tools can predict how molecules like this compound might interact with biological targets. By integrating these computational predictions with experimental synthesis and testing, researchers can accelerate the discovery and optimization of new materials and therapeutic agents based on this promising chemical scaffold. rsc.org

Table of Mentioned Compounds

Compound Name
This compound
2-Amino-4,6-diphenylnicotinonitriles
2-Amino-[(Coumarin-3-yl)-4-(4-(Diphenylamino)Phenyl]nicotinonitrile
1,3-Phenylene-bis-nicotinonitrile
Boron-dipyrromethene (BODIPY)
3'-Aminofluorescein
Doxorubicin
Cadmium Sulfide
Titanium Dioxide (TiO2)

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-[(3-Hydroxypropyl)amino]nicotinonitrile, and how can reaction conditions be adjusted to improve yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination between 2-aminonicotinonitrile derivatives and 3-hydroxypropyl halides. Key parameters include solvent choice (e.g., DMF or DME), temperature (60–80°C), and catalysts like triethylamine. Purity can be enhanced via column chromatography (silica gel, ethyl acetate/hexane gradient) . Adjusting stoichiometric ratios (e.g., 1:1.2 amine:halide) and reaction time (12–24 hrs) can improve yields to >80%.

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms structural integrity (e.g., δ 8.2–8.5 ppm for pyridine protons, δ 3.6–3.8 ppm for hydroxypropyl protons) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95% by UV detection at 254 nm) .
  • Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 218) validates molecular weight .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/skin contact. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. First aid: rinse eyes/skin with water for 15 minutes; if inhaled, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How do reaction mechanisms differ when synthesizing this compound via nucleophilic substitution vs. reductive amination?

  • Methodological Answer :

  • Nucleophilic Substitution : The amine attacks an electrophilic carbon in 3-chloropropanol, proceeding via an SN2 pathway (confirmed by kinetic studies). Steric hindrance may reduce efficacy with bulky substrates .
  • Reductive Amination : Condensation of 2-aminonicotinonitrile with 3-hydroxypropanal, followed by NaBH₄ reduction. This method avoids halide byproducts but requires strict pH control (pH 6–7) .

Q. What computational modeling approaches predict the electronic properties of this compound?

  • Methodological Answer : DFT calculations (B3LYP/6-31G*) model HOMO-LUMO gaps (~4.2 eV) and charge distribution. Molecular docking (AutoDock Vina) assesses binding affinity to targets like β3-adrenoreceptors (ΔG ≈ -9.2 kcal/mol) .

Q. How can researchers evaluate the biological activity of this compound in receptor-binding assays?

  • Methodological Answer : Radioligand displacement assays (e.g., using [³H]-Lubabegron) quantify binding to β3-adrenoreceptors. IC₅₀ values are determined via nonlinear regression (GraphPad Prism). Functional assays (cAMP accumulation) confirm agonist/antagonist profiles .

Q. How can contradictions in reported bioactivity data for nicotinonitrile derivatives be resolved?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability). Validate results using orthogonal methods (e.g., SPR for binding kinetics, in vivo models for efficacy). Meta-analysis of PubChem bioassays (AID 1259401) identifies trends .

Q. What challenges arise in purifying this compound, and how are they addressed?

  • Methodological Answer : Polar byproducts complicate isolation. Use preparative HPLC (C18 column, 70:30 acetonitrile/water) or recrystallization (ethanol/water, 4:1). Monitor purity via TLC (Rf 0.5 in ethyl acetate) and adjust gradient elution for column chromatography .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.